molecular formula C11H15Cl2NO B12352221 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one,monohydrochloride CAS No. 2749435-17-2

1-(4-Chlorophenyl)-2-(methylamino)butan-1-one,monohydrochloride

Cat. No.: B12352221
CAS No.: 2749435-17-2
M. Wt: 248.15 g/mol
InChI Key: OQMOMGIGLGWLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones It is characterized by the presence of a chlorophenyl group, a methylamino group, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and methylamine.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Ketone Formation: The amine is then reacted with a suitable ketone precursor to form the final product, 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one.

    Hydrochloride Formation: The final product is converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Used for the reduction step to improve efficiency.

    Crystallization: Employed to purify the final product and obtain the monohydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can lead to the formation of secondary amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid.

    Reduction: Formation of 1-(4-chlorophenyl)-2-(methylamino)butanol.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This can result in various physiological and pharmacological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-2-(methylamino)butan-1-one
  • 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one
  • 1-(4-Methoxyphenyl)-2-(methylamino)butan-1-one

Uniqueness

1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and pharmacological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable subject of study in various research fields.

Properties

CAS No.

2749435-17-2

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(methylamino)butan-1-one;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H

InChI Key

OQMOMGIGLGWLDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)Cl)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.